molecular formula C18H11Cl2N5O2 B2835780 3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919859-32-8

3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2835780
CAS No.: 919859-32-8
M. Wt: 400.22
InChI Key: FHGVZLJSHCICTF-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as potential CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The specific synthesis process of “3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is not detailed in the sources I found.

Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

A novel series of pyrazolopyrimidines, which includes compounds structurally related to 3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, has been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. This research indicates potential applications in anticancer and anti-inflammatory treatments. The structure-activity relationship (SAR) was also discussed, providing insights into the design of more effective compounds in this category (Rahmouni et al., 2016).

Antimicrobial Activity

Research on pyrazolopyrimidines has also shown that these compounds possess antimicrobial properties. Various derivatives of pyrazolopyrimidines were synthesized and tested for their antimicrobial activity, highlighting the potential of these compounds in combating bacterial infections (El-Agrody et al., 2001).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine linked pyrazolopyrimidine derivatives, structurally similar to the compound , has been explored for their insecticidal and antimicrobial properties. These studies provide evidence of the usefulness of such compounds in agricultural and pharmaceutical applications, particularly in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).

Antiviral Activities

Benzamide-based 5-aminopyrazoles, including compounds related to this compound, have been synthesized and tested for their anti-influenza A virus activities. These compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), suggesting their potential use in antiviral therapies (Hebishy et al., 2020).

Mechanism of Action

These compounds are designed to inhibit CDK2, a target for cancer treatment . They have shown significant inhibitory activity against CDK2/cyclin A2 .

Future Directions

The compounds synthesized in this study, including “3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide”, show promise as potential CDK2 inhibitors for cancer treatment . Further investigations are needed to fully understand their potential.

Properties

IUPAC Name

3-chloro-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-12-4-1-3-11(7-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-6-2-5-13(20)8-14/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVZLJSHCICTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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